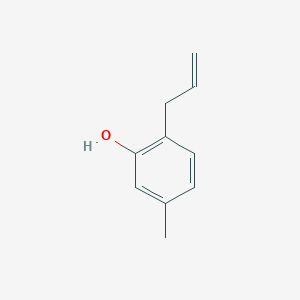
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester is an organic compound with the molecular formula C16H24O2S It is a derivative of butyric acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the butyric acid is further modified by the addition of a 2,3,5,6-tetramethylphenylthio group
Métodos De Preparación
The synthesis of 3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylthiophenol and ethyl 3-bromobutyrate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2,3,5,6-tetramethylthiophenol reacts with ethyl 3-bromobutyrate in the presence of a base to form the desired product, this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Receptor Interaction: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Gene Expression: It can influence gene expression by acting on transcription factors or epigenetic regulators.
Comparación Con Compuestos Similares
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester can be compared with other similar compounds, such as:
Ethyl butyrate: A simple ester of butyric acid, commonly used as a flavoring agent.
Butanoic acid, 3-methyl-, ethyl ester: Another ester derivative of butyric acid with different substituents.
3-((2,5-Dimethylphenyl)thio)butyric acid ethyl ester: A structurally similar compound with fewer methyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100700-36-5 |
|---|---|
Fórmula molecular |
C16H24O2S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl 3-(2,3,5,6-tetramethylphenyl)sulfanylbutanoate |
InChI |
InChI=1S/C16H24O2S/c1-7-18-15(17)9-12(4)19-16-13(5)10(2)8-11(3)14(16)6/h8,12H,7,9H2,1-6H3 |
Clave InChI |
YGUHEFLLNJLWRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)SC1=C(C(=CC(=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


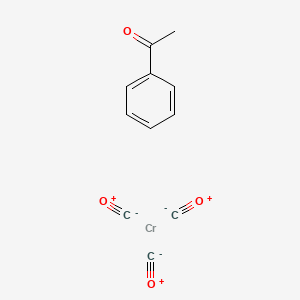
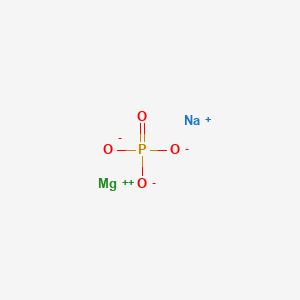
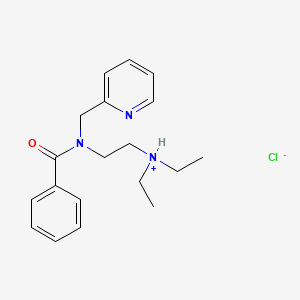
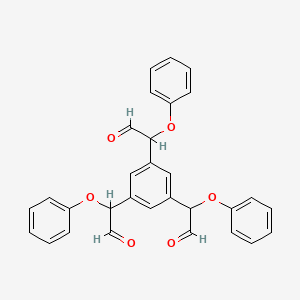

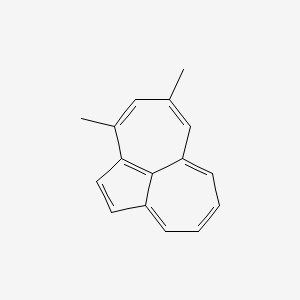
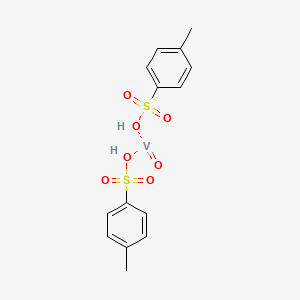
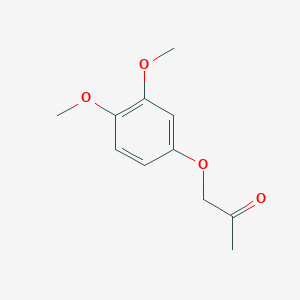
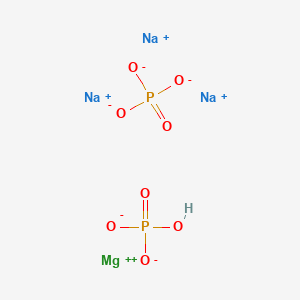
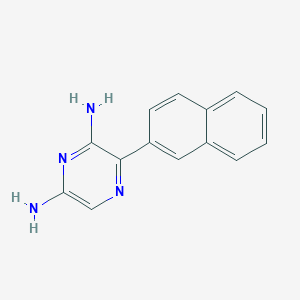

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
